Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate

Catalog No.
S13131660
CAS No.
M.F
C7H10O3S
M. Wt
174.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate

Product Name

Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate

IUPAC Name

methyl 3-oxothiane-4-carboxylate

Molecular Formula

C7H10O3S

Molecular Weight

174.22 g/mol

InChI

InChI=1S/C7H10O3S/c1-10-7(9)5-2-3-11-4-6(5)8/h5H,2-4H2,1H3

InChI Key

OBJGTGYIKSEYBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCSCC1=O

Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate is a chemical compound characterized by the molecular formula C7H10O3S and a molecular weight of 174.22 g/mol. This compound features a thiopyran ring structure, which is a saturated six-membered ring containing one sulfur atom. The presence of the carbonyl group (C=O) and the carboxylate group (-COOCH3) contributes to its reactivity and potential applications in organic synthesis. The structural formula can be represented as follows:

text
InChI=1S/C7H10O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h4,6H,3H2,1-2H3

This compound is notable for its diverse chemical properties and potential biological activities.

That are significant in organic synthesis:

  • Dieckmann Condensation: This reaction allows for the formation of cyclic compounds and is essential in synthesizing derivatives of thiopyran.
  • Nitration Reactions: The compound can undergo nitration, leading to the formation of nitro derivatives that are useful for further transformations.
  • Photocyclization: It has been studied for its ability to undergo photocyclization, yielding products like methyl 2-oxo-7-thiatricyclo[3.2.1.03,6]octane-1-carboxylate, demonstrating its versatility in synthetic applications .

The synthesis of methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate can be accomplished through several methods:

  • Reaction with Sodium Hydride: A common method involves reacting dimethyl 3,3'-thiodipropanoate with sodium hydride in tetrahydrofuran. This process yields high purity and efficiency .
  • Aldol Reactions: Aldol-type reactions involving thiopyran derivatives can also lead to the formation of this compound .

These methods highlight the compound's accessibility for research and industrial applications.

Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Given its structural features, it may be explored for developing new therapeutic agents.

Several compounds share structural similarities with methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Score
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate2689-70-50.71
Methyl 2-Oxo-1-cycloheptanecarboxylate52784-32-40.71
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate889946-17-20.77
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate6289-46-90.69
Methyl 2-cyclopentanonecarboxylate10472-24-90.69

These compounds illustrate the diversity within this class of chemicals and emphasize the unique attributes of methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate that may be leveraged in synthetic and medicinal chemistry contexts .

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

174.03506535 g/mol

Monoisotopic Mass

174.03506535 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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